1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chloromethyl group at the fourth position of the benzoxazole ring and an ethanone group at the second position.
Preparation Methods
The synthesis of 1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and 4-chloromethylbenzoyl chloride.
Formation of Benzoxazole Ring: The 2-aminophenol reacts with 4-chloromethylbenzoyl chloride in the presence of a base such as triethylamine to form the benzoxazole ring.
Chloromethylation: The resulting benzoxazole derivative is then chloromethylated using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the fourth position.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethanone group, leading to the formation of alcohols or carboxylic acids.
Condensation Reactions: The benzoxazole ring can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic systems.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and molecular targets.
Industrial Applications: In the industry, benzoxazole derivatives are used as intermediates in the synthesis of other biologically active compounds and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1-(4-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: This compound lacks the chloromethyl group but shares the benzoxazole and ethanone moieties.
2-(Chloromethyl)benzo[d]oxazole: This compound has a chloromethyl group at the second position instead of the fourth position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H8ClNO2 |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)10-12-9-7(5-11)3-2-4-8(9)14-10/h2-4H,5H2,1H3 |
InChI Key |
JSAJEDBSOVJAKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=C2O1)CCl |
Origin of Product |
United States |
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